molecular formula C19H23NO5S B11409010 N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide

Cat. No.: B11409010
M. Wt: 377.5 g/mol
InChI Key: BCHRXSDNXKWCPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide features a benzamide core substituted with a 3-ethoxy group on the benzene ring. The nitrogen atom of the amide is further functionalized with two distinct groups: a 1,1-dioxidotetrahydrothiophen-3-yl (tetrahydrothiophene sulfone) ring and a (5-methylfuran-2-yl)methyl moiety. Its molecular formula is C₁₈H₂₁NO₅S, with a molecular weight of 363.4 g/mol .

Properties

Molecular Formula

C19H23NO5S

Molecular Weight

377.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-3-ethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide

InChI

InChI=1S/C19H23NO5S/c1-3-24-17-6-4-5-15(11-17)19(21)20(12-18-8-7-14(2)25-18)16-9-10-26(22,23)13-16/h4-8,11,16H,3,9-10,12-13H2,1-2H3

InChI Key

BCHRXSDNXKWCPE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)N(CC2=CC=C(O2)C)C3CCS(=O)(=O)C3

Origin of Product

United States

Preparation Methods

Core Benzamide Intermediate

The synthesis begins with 3-ethoxybenzoic acid, which undergoes activation via conversion to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). Subsequent amidation with 1,1-dioxidotetrahydrothiophen-3-amine forms the monosubstituted benzamide intermediate. This step typically employs coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

Reaction Conditions:

  • Temperature: 0–25°C

  • Solvent: DCM or THF

  • Yield: 75–85%

Tetrahydrothiophene-1,1-dioxide Derivative

The tetrahydrothiophene-1,1-dioxide moiety is synthesized via oxidation of tetrahydrothiophene using hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in acetic acid. The resulting sulfone is then functionalized at the 3-position through nucleophilic substitution or Mitsunobu reactions.

Stepwise Synthesis Procedures

Formation of N-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-ethoxybenzamide

The benzamide intermediate is coupled with 1,1-dioxidotetrahydrothiophen-3-amine under Schotten-Baumann conditions. A representative protocol involves:

  • Dissolving 3-ethoxybenzoyl chloride (1.0 eq) in THF.

  • Adding 1,1-dioxidotetrahydrothiophen-3-amine (1.2 eq) and triethylamine (2.0 eq) dropwise.

  • Stirring at room temperature for 12 hours.

  • Quenching with ice-water and extracting with ethyl acetate.

  • Purifying via column chromatography (silica gel, hexane/ethyl acetate 3:1).

Characterization Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.52 (d, J = 8.0 Hz, 1H), 7.41 (s, 1H), 6.98 (d, J = 8.0 Hz, 1H), 4.12 (q, J = 7.0 Hz, 2H), 3.82–3.75 (m, 1H), 3.20–3.12 (m, 2H), 2.95–2.87 (m, 2H), 1.45 (t, J = 7.0 Hz, 3H).

  • Yield: 82%.

N-Alkylation with 5-Methylfuran-2-ylmethyl Group

The secondary amine of the monosubstituted benzamide undergoes alkylation using 5-methylfuran-2-ylmethyl bromide. This step requires careful control of base strength and reaction time to avoid over-alkylation.

Optimized Protocol:

  • Dissolve N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxybenzamide (1.0 eq) in dry DMF.

  • Add potassium carbonate (2.5 eq) and 5-methylfuran-2-ylmethyl bromide (1.5 eq).

  • Heat at 60°C for 6 hours under nitrogen.

  • Extract with ethyl acetate, wash with brine, and dry over MgSO₄.

  • Purify via recrystallization from ethanol/water.

Critical Parameters:

  • Base: K₂CO₃ or Cs₂CO₃

  • Solvent: DMF or acetonitrile

  • Yield: 68–74%

Industrial-Scale Optimization Strategies

Continuous Flow Reactor Systems

Industrial syntheses employ continuous flow reactors to improve heat transfer and reduce reaction times. For example, the amidation step achieves 90% yield in 30 minutes under flow conditions (residence time: 5 minutes, T = 100°C).

Table 1: Comparison of Batch vs. Flow Synthesis

ParameterBatch ReactorFlow Reactor
Reaction Time12 hours30 minutes
Yield82%90%
Purity (HPLC)95%98%
Energy ConsumptionHighLow

Catalytic Methods

Nickel-catalyzed couplings, adapted from N-methylbenzamide syntheses, enhance the efficiency of furan methylation steps. A Ni(OAc)₂·4H₂O/phosphite system in NaOMe enables C–N bond formation at 110°C with 85% yield.

Purification and Analytical Characterization

Chromatographic Techniques

Final purification uses gradient elution (hexane → ethyl acetate) on silica gel, followed by recrystallization. Impurities such as unreacted amine or dialkylated byproducts are removed at this stage.

Spectroscopic Confirmation

  • LC-MS (ESI+): m/z 378.1 [M+H]⁺ (calculated: 377.5).

  • IR (KBr): 1675 cm⁻¹ (C=O stretch), 1320 cm⁻¹ (S=O asym), 1140 cm⁻¹ (S=O sym).

Challenges and Mitigation Strategies

Regioselectivity in N-Alkylation

Competing O-alkylation is minimized by using bulky bases (e.g., DBU) and low temperatures.

Sulfone Stability

The tetrahydrothiophene-1,1-dioxide group is sensitive to strong reducing agents. Reactions involving LiAlH₄ or NaBH₄ require substitution with milder reductants .

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Applications

Recent studies have focused on the synthesis and evaluation of various derivatives of benzamide compounds, including N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide, for their anticancer properties. Compounds derived from this structure have been evaluated against several human cancer cell lines, demonstrating significant cytotoxic activity.

Case Study: Antitumor Activity Evaluation

In one study, a series of benzamide derivatives were synthesized and tested for their activity against human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents like 5-fluorouracil, suggesting enhanced potency and potential for further development as anticancer therapies .

Antimicrobial Applications

The emergence of antibiotic-resistant bacteria has necessitated the discovery of new antimicrobial agents. Compounds related to this compound have shown promising antibacterial and antifungal activities.

Case Study: Antimicrobial Screening

A study evaluated the antimicrobial efficacy of several synthesized benzamide derivatives against Gram-positive and Gram-negative bacteria, as well as fungi. The most potent compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential utility in treating resistant infections .

G Protein-Gated Inwardly Rectifying Potassium Channel Activation

Another significant application of this compound is its role as a G protein-gated inwardly rectifying potassium channel (GIRK) activator. This activity is crucial for developing treatments for conditions related to cardiac function and neurological disorders.

Discovery and Characterization

Research has led to the identification of this compound as a potent GIRK channel activator with improved metabolic stability compared to traditional urea-based compounds. The synthesis involved optimizing the chemical structure to enhance selectivity and potency, with compounds displaying nanomolar activity in biological assays .

Summary of Findings

Application AreaKey FindingsPotential Impact
Anticancer Significant cytotoxicity against HCT-116, MCF-7, HeLaDevelopment of novel anticancer therapies
Antimicrobial Effective against resistant bacterial strainsAddressing antibiotic resistance
GIRK Activation Potent activator with improved stabilityTherapeutic implications in cardiac and neurological conditions

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzamide Core

3-Chloro-N-(furan-2-ylmethyl)-4-methoxy-N-[(5-methylfuran-2-yl)methyl]benzamide (BH53084)
  • Structure : Benzamide with dual N-alkylation (furan-2-ylmethyl and 5-methylfuran-2-ylmethyl) and chloro/methoxy substituents at positions 3 and 3.
  • Molecular Weight: 359.8 g/mol (C₁₉H₁₈ClNO₄) .
  • Key Differences :
    • Substituents : Chloro (electron-withdrawing) and methoxy (electron-donating) groups replace the ethoxy group, altering electronic effects on the benzene ring.
    • Biological Implications : Chlorine may enhance metabolic stability but reduce solubility compared to ethoxy.
N-(1,1-dioxidotetrahydro-3-thienyl)-3-methoxy-N-(4-methoxybenzyl)benzamide
  • Structure : Benzamide with 3-methoxy and N-substituted 4-methoxybenzyl/tetrahydrothiophene sulfone groups.
  • Molecular Weight: 389.47 g/mol (C₂₀H₂₃NO₅S) .
  • Physicochemical Impact: Higher molecular weight and logP due to the benzyl group.

Heterocyclic Modifications

Thiophene vs. Furan Derivatives
  • Example: N-[2-(methylphenylamino)propyl]-2-[(2-thienylmethyl)thio]-benzamide (). Structure: Benzamide with a thienylmethyl thioether group. Key Differences:
  • Metabolic Stability : Thiophene derivatives may exhibit different oxidative metabolism profiles.

Core Structure Variations

Sulfonamide Analogs
  • Example : N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(1,1-dioxido-1,2-thiazinan-2-yl)-N-ethyl-2-methoxybenzenesulfonamide ().
    • Structure : Sulfonamide core with tetrahydrothiophene sulfone and thiazinane sulfone groups.
    • Key Differences :
  • Core Flexibility : Sulfonamide vs. benzamide alters hydrogen-bonding capacity and conformational rigidity.
  • Solubility : Additional sulfone groups may enhance aqueous solubility.

Comparative Data Table

Compound Name Core Benzene Substituent N-Substituent 1 N-Substituent 2 Molecular Weight (g/mol) Key Properties/Applications
Target Compound Benzamide 3-ethoxy 1,1-dioxidotetrahydrothiophen (5-methylfuran-2-yl)methyl 363.4 Moderate lipophilicity, solubility
BH53084 (3-chloro-4-methoxy analog) Benzamide 3-chloro, 4-methoxy furan-2-ylmethyl (5-methylfuran-2-yl)methyl 359.8 Higher metabolic stability
N-(tetrahydrothiophen sulfone)-3-methoxy-N-(4-methoxybenzyl)benzamide Benzamide 3-methoxy 1,1-dioxidotetrahydrothiophen 4-methoxybenzyl 389.5 Increased aromaticity, higher logP
Thienylmethyl thioether benzamide Benzamide Unspecified thienylmethyl thioether methylphenylaminopropyl ~400 (estimated) Anticancer/antiviral applications
HDAC8 inhibitor (K1) Benzamide Varied triazole derivatives thiazolylimino ~350–400 HDAC8 inhibition (docking score -8.54)

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Common NameThis compound
CAS Number881444-81-1
Molecular FormulaC19_{19}H23_{23}N O5_{5}S
Molecular Weight377.5 g/mol

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the dioxidotetrahydrothiophen moiety and subsequent modifications to introduce the ethoxy and furan substituents. The synthetic pathway often utilizes various reagents such as potassium permanganate for oxidation and sodium borohydride for reduction.

The biological activity of this compound is primarily attributed to its interaction with G protein-gated inwardly rectifying potassium (GIRK) channels. Research has shown that compounds derived from this scaffold can act as potent activators of GIRK channels, which are crucial in regulating neuronal excitability and neurotransmitter release .

Cytotoxicity and Antitumor Activity

In vitro studies have demonstrated that certain derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structural features have been tested against HepG2 cells, showing potential in inducing apoptosis and inhibiting cell cycle progression .

Table 1: Cytotoxicity Data Against HepG2 Cell Line

Compound IDIC50 (µM)Mechanism of Action
8a12.5Induction of apoptosis
915.0Cell cycle arrest at G1/S phase

Case Studies

  • GIRK Channel Activation : A study highlighted the discovery of a series of GIRK channel activators based on the dioxidotetrahydrothiophen scaffold. These compounds displayed nanomolar potency and improved metabolic stability compared to traditional urea-based activators .
  • Insecticidal Activity : Another investigation into similar benzamide derivatives revealed their effectiveness against agricultural pests such as Helicoverpa armigera and Spodoptera frugiperda. The bioassay results indicated that certain compounds exhibited over 70% lethality at concentrations of 500 mg/L .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the benzamide core can significantly influence biological activity. Electron-withdrawing groups on the aromatic ring enhance inhibitory potency against target enzymes or receptors. For example, compounds with halogen substitutions showed improved activity against fungal pathogens compared to their unsubstituted counterparts .

Q & A

Q. What are the best practices for reproducible scale-up from milligram to gram quantities?

  • Methodological Answer :
  • Process Optimization : Use flow chemistry for exothermic reactions (e.g., acyl chloride formation).
  • Purification : Replace column chromatography with recrystallization (methanol/water) for cost efficiency.
  • Quality Control : Implement in-line PAT tools (e.g., FTIR probes) for real-time reaction monitoring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.